molecular formula C2HI3O2 B014319 Triiodoacetic acid CAS No. 594-68-3

Triiodoacetic acid

Cat. No. B014319
CAS RN: 594-68-3
M. Wt: 437.74 g/mol
InChI Key: WWHZZMHPRRFPGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For instance, trifluoroacetic acid is used in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines through a tandem Claisen rearrangement and cyclization reaction, showcasing its role as a reagent in complex organic transformations (Pathak, Madapa, & Batra, 2007).

Molecular Structure Analysis

The molecular structure of halogenated acetic acids like trifluoroacetic acid reveals interesting aspects, such as changes from ionic to molecular crystal structures upon deuteration, indicating the influence of isotopic substitution on the structural properties of these compounds (Mootz & Schilling, 1992).

Chemical Reactions and Properties

Trifluoroacetic acid mediates hydroarylation of alkenes, leading to the synthesis of dihydrocoumarins and dihydroquinolones, showcasing its versatility in promoting intermolecular hydroarylation reactions (Li, Foresee, & Tunge, 2005).

Scientific Research Applications

  • Thermogenic Agent in Adipocytes : Triiodoacetic acid acts as a potent thermogenic agent in brown adipocytes, increasing energy expenditure and regulating T3 production at very low concentrations (Medina-Gómez et al., 2003)(Medina-Gómez et al., 2003).

  • Chromatography Method for Quantification : A fast protein liquid chromatography method was developed for the rapid separation and quantification of triiodoacetic acid in human serum, useful in pharmacological studies (Duntas et al., 1989)(Duntas et al., 1989).

  • Treatment for Hyperthyroidism and ADHD : Triiodoacetic acid therapy has been shown to effectively and safely improve hyperthyroidism and ADHD symptoms in children with genetic thyroid hormone resistance (Anzai et al., 2012)(Anzai et al., 2012).

  • Myxedema and Depression Treatment : Triiodoacetic acid can induce remission in myxedema and reduce serum cholesterol levels without affecting basal oxygen consumption (Lipsett et al., 1956)(Lipsett et al., 1956).

  • Glucocorticoid-Induced Skin Atrophy : Topical treatment with triiodoacetic acid appears to reverse glucocorticoid-induced skin atrophy under certain conditions (Yazdanparast et al., 2006)(Yazdanparast et al., 2006).

  • Isoform-Specific Transcription Regulation : Triac has a potent effect on TRbeta1 and TRbeta2 isoforms, favoring its use in treating resistance to thyroid hormone (Messier & Langlois, 2000)(Messier & Langlois, 2000).

  • Potential Use in Depression : Triiodothyroacetic acid shows antidepressant-like effects in mice, with potential clinical use due to its reduced peripheral effects and impact on metabolic clearance rate parameters (Massol et al., 2004)(Massol et al., 2004).

  • Impact on Thyroid Hormone Secretion : While triac effectively suppresses thyroid hormone secretion in patients with resistance, its intrinsic peripheral action offsets any decrease in secretion (Kunitake et al., 1989)(Kunitake et al., 1989).

Safety And Hazards

Triiodoacetic acid is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2,2,2-triiodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZZMHPRRFPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(I)(I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208127
Record name Triiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triiodoacetic acid

CAS RN

594-68-3
Record name 2,2,2-Triiodoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-68-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodoacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodoacetic acid
Source European Chemicals Agency (ECHA)
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Record name TRIIODOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
R Cobb - The Journal of Organic Chemistry, 1958 - ACS Publications
… We obtained a 30% yield of triiodoacetic acid from the reaction of diiodomalonic acid with a suspension of iodine in aqueous idoic acid using charge weights based on Equation 1. The …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
JM Kjeld, SF Kuku, L Diamant, TR Fraser, GF Joplin… - Clinica Chimica …, 1975 - Elsevier
… [ ’ * ‘I] Triiodoacetic acid and [ ’ * ‘I] tetraiodoacetic acid have been produced in the same way from triiodoacetic acid. By column chromatography on Sephadex G-25 (fine), eluting with …
E Fröhlich, R Wahl - Frontiers in Endocrinology, 2021 - frontiersin.org
… , 3-iodothyronamine, tetraiodoacetic acid and triiodoacetic acid, mediate both agonistic (… It appears that i) the more potently-acting molecules T3 and triiodoacetic acid have shorter …
Number of citations: 11 www.frontiersin.org
ED Morris, JC Bost - Kirk‐Othmer Encyclopedia of Chemical …, 2000 - Wiley Online Library
… Other derivatives are bromoacetic acid, dibromoacetic acid, tribromoacetic acid, iodoacetic acid, diiodoacetic acid, and triiodoacetic acid. …
J Hodgkins - The Journal of Organic Chemistry, 1958 - ACS Publications
… Triiodoacetic acid as golden yellow crystals settled out and was filtered after another hour. … After removal of the triiodoacetic acid, the mother liquor became a dark color and deposited …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
J Hu, C Wang, Z Ye, H Dong, M Li, J Chen, Z Qiang - Water research, 2019 - Elsevier
… Triiodomethane (TIM, CHI 3 ), diiodoacetamide (DIAcAm, CHI 2 CONH 2 ) and triiodoacetic acid (TIAA, CI 3 COOH) were selected as the representative of I-THMs, I-HAAs and I-HAcAms…
I Abusallout, G Hua - Chemosphere, 2016 - Elsevier
… Diiodoacetic acid, triiodoacetic acid, and iodoform degraded rapidly under the sunlight irradiation and exhibited half-lives of 5.3–10.2 min. In general, the photosensitive cleavage of …
S Liu, Z Li, H Dong, BA Goodman, Z Qiang - Journal of hazardous materials, 2017 - Elsevier
This study investigated systematically the factors influencing the formation of iodinated disinfection by-products (I-DBPs) during chloramination of I − -containing waters, including …
T Ye, B Xu, YL Lin, CY Hu, SJ Xia, L Lin… - Journal of hazardous …, 2012 - Elsevier
… This study shows that iodinated disinfection by-products (I-DBPs) including iodoform (IF), iodoacetic acid (IAA) and triiodoacetic acid (TIAA) can be produced when iodide-containing …
H Dong, Z Qiang, S Liu, J Li, J Yu, J Qu - Water research, 2018 - Elsevier
… Iodoform (IF), iodoacetic acid and triiodoacetic acid formations were observed during the oxidation and IF dominated the formed I-DBPs. The formation of I-DBPs was also governed by …

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